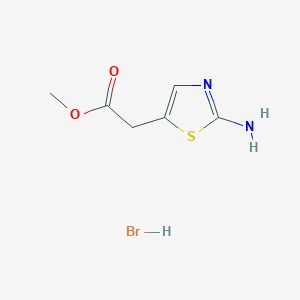

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide

Description

BenchChem offers high-quality Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c1-10-5(9)2-4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQOEBHZXFKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(S1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725514 | |

| Record name | Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723278-34-0 | |

| Record name | Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiazole Building Block

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a crucial heterocyclic intermediate, holding a significant position in the landscape of modern pharmaceutical synthesis. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a range of approved drugs.[1][2] This guide provides a comprehensive technical overview of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0), delving into its chemical and physical properties, synthesis, analytical and quality control methodologies, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

This compound is typically encountered as a yellow solid. A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and for ensuring the quality and consistency of downstream products.

| Property | Value | Source |

| CAS Number | 723278-34-0 | [3] |

| Molecular Formula | C₆H₉BrN₂O₂S | [4] |

| Molecular Weight | 253.12 g/mol | [4] |

| Appearance | Yellow Solid | N/A |

| Solubility | Soluble in water. | [5] |

| Melting Point | 155 - 157 °C | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the methylene protons of the acetate group (around 3.5 ppm), a singlet for the thiazole ring proton, and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon of the acetate group, and the carbons of the thiazole ring. The C2 carbon bearing the amino group would appear at a characteristic downfield shift (around 168-174 ppm), while the C4 and C5 carbons would also have distinct resonances.[6]

Synthesis and Manufacturing

The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is most commonly achieved through the Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of thiazole rings.[7][8] This reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thiourea.

Reaction Scheme:

The synthesis typically proceeds by reacting a suitable γ-halo-β-ketoacetate with thiourea. The resulting aminothiazole ester can then be converted to its hydrobromide salt by treatment with hydrobromic acid.

Caption: Generalized Hantzsch synthesis for the target compound.

Experimental Protocol (Illustrative):

The following is a generalized, illustrative protocol based on the principles of the Hantzsch synthesis.[1][7]

-

Reaction Setup: To a stirred solution of a suitable γ-halo-β-ketoacetate (1 equivalent) in a polar solvent such as ethanol or methanol, add thiourea (1.1 to 1.5 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent is typically removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system.

-

Salt Formation: To form the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrobromic acid. The resulting salt is then isolated by filtration and dried.

Analytical and Quality Control

Robust analytical methods are essential to ensure the purity and identity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, particularly when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of such intermediates.

High-Performance Liquid Chromatography (HPLC) Method (Proposed):

While a specific validated method for this hydrobromide salt is not publicly available, a typical reverse-phase HPLC method for a related 2-aminothiazole derivative can be adapted as follows:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation of impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 250 nm or 272 nm)[9] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Method Validation Considerations:

A comprehensive validation of the HPLC method should be performed according to ICH guidelines and would include an assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Applications in Drug Development: A Key Intermediate for Cefditoren

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a critical starting material in the synthesis of Cefditoren , a third-generation oral cephalosporin antibiotic.[10] Cefditoren exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11]

Synthesis of Cefditoren from Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate:

The synthesis of Cefditoren is a multi-step process where the 2-aminothiazole moiety of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is incorporated into the cephalosporin backbone. The synthesis involves the acylation of the 7-amino group of the cephem nucleus with a derivative of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The thiazole-5-yl-acetate portion of the starting material is used to construct the C-3 side chain of Cefditoren.

Caption: Simplified workflow for the synthesis of Cefditoren Pivoxil.

Mechanism of Action of Cefditoren:

Cefditoren, the active form of the prodrug Cefditoren Pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12][13] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[12][14] By binding to and inactivating these proteins, Cefditoren disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.[12][14]

Caption: Mechanism of action of Cefditoren.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid creating dust.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Protect from moisture.

Toxicity:

While a specific, detailed toxicological profile for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is not extensively documented in publicly available literature, related 2-aminothiazole compounds may cause skin and eye irritation.[5] It is prudent to handle this compound with the care afforded to potentially hazardous chemicals.

Conclusion

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a valuable and versatile building block in pharmaceutical synthesis, with its most prominent role being a key intermediate in the manufacture of the potent third-generation cephalosporin, Cefditoren. A thorough understanding of its synthesis, physicochemical properties, and analytical methodologies is essential for its efficient and safe utilization in drug discovery and development. The continued importance of the 2-aminothiazole scaffold in medicinal chemistry ensures that this compound will remain a relevant and important intermediate for the foreseeable future.

References

-

Cefditoren. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]

-

What is the mechanism of Cefditoren Pivoxil? (2024, July 17). In Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

What is Cefditoren Pivoxil used for? (2024, June 14). In Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

Spectracef (cefditoren) dosing, indications, interactions, adverse effects, and more. (n.d.). In Medscape. Retrieved January 6, 2026, from [Link]

-

Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). In Pediatric Oncall. Retrieved January 6, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). In Chem Help Asap. Retrieved January 6, 2026, from [Link]

- Synthesis process for cefditoren pivoxil intermediate. (n.d.). In Google Patents.

-

Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved January 6, 2026, from [Link]

- Preparation method of cefditore. (n.d.). In Google Patents.

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). In Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]

-

Thiazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

determination of cefditoren pivoxil in human plasma by high performance thin layer chromatographic. (2011, September 21). In International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

- Preparation method of cefditoren pivoxil. (n.d.). In Google Patents.

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). In Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]

- Preparation method of cefditoren pivoxil. (n.d.). In Google Patents.

-

Determination of cefditoren (ME 1206) in the plasma of elderly patients with multiple diseases using high-performance liquid chromatography. (2000). In Clinical Laboratory. Retrieved January 6, 2026, from [Link]

-

Synthesis of some new 5- substituted of. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]

-

Cefditoren Pivoxil | Degradation Pathways | HPLC-DAD | LC-MS-TOF | Stress Studies. (n.d.). In Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 6, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). In Molecules. Retrieved January 6, 2026, from [Link]

-

safety data sheet. (n.d.). In Axil Scientific. Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). In Covestro Solution Center. Retrieved January 6, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). In Molecules. Retrieved January 6, 2026, from [Link]

- Preparation method of cefditoren pivoxil ring-opening product. (n.d.). In Google Patents.

-

Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2025, December 3). In ResearchGate. Retrieved January 6, 2026, from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). In Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved January 6, 2026, from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). In Acta Chimica Slovenica. Retrieved January 6, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide [cymitquimica.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. asianpubs.org [asianpubs.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. ijrap.net [ijrap.net]

- 9. CN103665002A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 10. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]

- 12. Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 14. base-asia.com [base-asia.com]

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide chemical properties

An In-Depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide

This guide provides a comprehensive technical overview of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, its strategic importance in synthesis, and its application in the discovery of novel therapeutics.

Core Chemical Identity and Properties

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a salt form of a substituted aminothiazole. The 2-aminothiazole moiety is a privileged scaffold in drug discovery, recognized for its versatile biological activities and its ability to engage in various biological interactions.[1][2] The hydrobromide salt form is often utilized to improve the compound's stability and handling characteristics as a solid.

Chemical Structure

The structure consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. It is substituted at three key positions:

-

C2-position: An amino group (-NH2), which is crucial for many of its biological activities and serves as a key synthetic handle.

-

C5-position: A methyl acetate group (-CH2COOCH3), providing a linker and ester functionality for further chemical modification.

-

Thiazole Nitrogen: Protonated and paired with a bromide counter-ion to form the hydrobromide salt.

Caption: 2D structure of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.

Physicochemical Data Summary

The following table summarizes the key identifying and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 723278-34-0 | [3][4] |

| Molecular Formula | C₆H₉BrN₂O₂S | [3][4] |

| Molecular Weight | 253.11 g/mol | [3][4] |

| Common Synonyms | (2-Amino-thiazol-5-yl)-aceticacidmethylesterhydrobromide | [3] |

| Purity | Typically available at ≥97% | [4] |

| Storage | Room temperature, in a tightly-closed container | [4] |

The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The strategic value of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide stems directly from the proven utility of the 2-aminothiazole core. This heterocyclic system is a prominent feature in numerous FDA-approved drugs and clinical candidates.

Causality Behind Its Utility:

-

Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings, allowing chemists to modulate physicochemical properties like solubility and metabolism while retaining biological activity.

-

Hydrogen Bonding: The endocyclic nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as protein kinases.[5]

-

Structural Rigidity: The aromatic nature of the ring provides a rigid scaffold, which is advantageous for orienting substituents into optimal binding conformations within a target's active site, thereby minimizing the entropic penalty of binding.

-

Synthetic Tractability: The 2-aminothiazole ring is readily synthesized, most commonly via the Hantzsch thiazole synthesis, and the substituents can be easily modified, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[2]

Caption: The relationship between core properties of the 2-aminothiazole scaffold and its applications.

Synthesis and Reactivity

General Synthetic Approach: The Hantzsch Thiazole Synthesis

The most prevalent and field-proven method for constructing the 2-aminothiazole ring is the Hantzsch synthesis. While a specific protocol for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is proprietary to manufacturers, the general pathway can be reliably inferred. It involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.

For a related compound, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, the synthesis involves reacting ethyl 4-chloroacetoacetate with thiourea.[6] This provides a validated template for the likely synthesis of the title compound.

Conceptual Experimental Protocol:

-

Reactant Preparation: A solution of thiourea is prepared in a suitable solvent (e.g., water or ethanol).[6] A phase-transfer catalyst like tetrabutylammonium bromide may be added to facilitate the reaction.[6]

-

Carbonyl Addition: The α-haloketoester, in this case, a derivative of methyl 4-haloacetoacetate, is added to the thiourea solution. The reaction is typically conducted at a controlled temperature.[6]

-

Cyclization: The initial nucleophilic attack of the thiourea sulfur on the carbon bearing the halogen is followed by an intramolecular condensation between a thiourea nitrogen and the ketone carbonyl, leading to the formation of the thiazole ring after dehydration.

-

Isolation: The product, often precipitating as the hydrohalide salt, is then isolated by filtration, washed, and dried.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Applications in Drug Discovery and Development

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility is demonstrated by the numerous potent and selective drug candidates that incorporate the 2-aminothiazole scaffold.

-

Anticancer Agents: The 2-aminothiazole framework is a key component of several inhibitors targeting protein kinases, which are often dysregulated in cancer. Derivatives have shown potent antiproliferative activity against various cancer cell lines, including prostate cancer.[7] The scaffold's ability to be readily modified allows for systematic optimization to enhance potency and selectivity.[7]

-

Anti-inflammatory Agents: The scaffold has been successfully used to develop inhibitors of key inflammatory targets. For instance, novel 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling and inflammatory responses.[5]

-

Antimicrobial Research: The 2-aminothiazole nucleus is a versatile pharmacophore for developing new antimicrobial agents.[2] Its derivatives have been synthesized and tested against various bacterial and fungal strains, with some compounds showing encouraging activity.[2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aminothiazole and heterocyclic compounds can provide a reliable hazard profile.

General Hazard Profile (based on analogous compounds):

-

Skin Irritation (H315): May cause skin irritation upon contact.[8]

-

Serious Eye Irritation (H319): Can cause serious eye irritation.[8]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[8]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[8]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][8] Keep away from incompatible substances such as strong oxidizing agents.

This self-validating protocol—using appropriate engineering controls (fume hood) and PPE, backed by immediate first aid readiness—ensures a high degree of safety when handling this and related chemical reagents.

References

-

methyl 2-(2-amino-1, 3-thiazol-5-yl)acetate hydrobromide, min 97%, 1 gram. CP Lab Safety. [Link]

-

Safety Data Sheet. 3M. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. PubMed. [Link]

- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

-

Methyl 2-(1,3-thiazol-3-ium-2-yl)acetate bromide. PubChem. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to the Molecular Structure and Significance of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a pivotal chemical intermediate in modern medicinal chemistry. We delve into the foundational importance of its core 2-aminothiazole scaffold, a privileged structure that is integral to a wide array of therapeutic agents. This document details the compound's physicochemical properties, outlines robust synthetic pathways, and presents a multi-technique approach for its complete structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.

Section 1: The 2-Aminothiazole Scaffold: A Privileged Core in Drug Discovery

The Concept of a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 2-aminothiazole moiety is a quintessential example of such a scaffold.[1][2] Its prevalence across a spectrum of bioactive molecules stems from its unique electronic properties and its capacity to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites.[1]

Therapeutic Versatility of 2-Aminothiazole Derivatives

The 2-aminothiazole core is a cornerstone in the development of numerous clinically significant drugs. Its derivatives have demonstrated a remarkable range of biological activities, including:

-

Anticancer Agents: This scaffold is a key component of drugs like Dasatinib, a tyrosine kinase inhibitor used in cancer therapy.[3]

-

Antibacterial Agents: It forms the critical side chain of many third-generation cephalosporin antibiotics, such as Cefditoren, which are vital in treating bacterial infections.[4]

-

Anti-inflammatory and Antimicrobial Applications: The structural versatility of 2-aminothiazoles has led to their exploration and use in developing new anti-inflammatory and broad-spectrum antimicrobial compounds.[5][6]

A Note of Caution: The 2-Aminothiazole as a Potential Toxicophore

While the 2-aminothiazole ring is a powerful tool in drug design, it is also classified as a potential "toxicophore".[2] This designation arises from its susceptibility to metabolic activation, particularly through epoxidation of the C4-C5 double bond, which can form reactive metabolites.[1] These metabolites can covalently bind to cellular macromolecules, potentially leading to adverse drug reactions. Therefore, drug development professionals must exercise caution, implementing careful structural modifications and thorough toxicological screening when working with this scaffold to mitigate safety risks.[1][2]

Section 2: Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is the salt form of the parent compound, resulting from the protonation of the basic 2-amino-thiazole ring system by hydrobromic acid. This salt form often enhances stability and improves handling characteristics for laboratory use.

Structure:

-

Systematic Name: methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide[7]

-

Core Scaffold: A 5-membered thiazole ring containing sulfur and nitrogen, with an amino group at the 2-position.

-

Substitution: A methyl acetate group (-CH₂COOCH₃) is attached to the 5-position of the thiazole ring.

-

Counter-ion: A bromide anion (Br⁻) is associated with the protonated form of the molecule.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 723278-34-0 | [7] |

| Molecular Formula | C₆H₉BrN₂O₂S | [7] |

| Molecular Weight | 253.12 g/mol | [7] |

| InChIKey | WLHQOEBHZXFKLQ-UHFFFAOYSA-N | [7] |

| Form | Typically a solid powder | |

| Solubility | Soluble in polar solvents like water, methanol, and DMSO |

Section 3: Synthesis and Application

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch synthesis.[8] This reaction is a classic cyclocondensation that provides a direct and efficient route to the core structure. The causality of this choice rests on its high yields and the ready availability of starting materials. The mechanism involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For 2-aminothiazoles specifically, thiourea is the ideal thioamide component.

Generalized Synthetic Workflow

The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide can be logically broken down into two primary stages: the formation of the heterocyclic core followed by salt formation.

Caption: High-level workflow for the synthesis of the target compound.

Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. Each step includes purification and analysis checkpoints to ensure the integrity of the material before proceeding.

Objective: To synthesize Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate.

Materials:

-

Methyl 4-chloroacetoacetate

-

Thiourea

-

Ethanol (reagent grade)

-

Hydrobromic acid (48% aq. solution)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq.) in ethanol.

-

Addition of Reactant: To the stirring solution, add methyl 4-chloroacetoacetate (1.0 eq.) dropwise at room temperature. The choice of dropwise addition is to control any potential exotherm.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation of Free Base: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8, causing the free base to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to achieve high purity.

-

Salt Formation: Dissolve the purified free base in a minimal amount of cold ethanol. Slowly add an equimolar amount of 48% hydrobromic acid while stirring.

-

Final Product Isolation: The hydrobromide salt will precipitate from the solution. The precipitation can be completed by adding diethyl ether as an anti-solvent. Collect the final product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Industrial Application: A Key Intermediate for Cefditoren Pivoxil

The title compound is a crucial side-chain precursor in the industrial synthesis of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic.[4][9][10] The 2-amino-1,3-thiazole moiety is acylated to the C-7 amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus, a core component of cephalosporin antibiotics.[4] This specific side chain is instrumental in conferring broad-spectrum activity and stability against bacterial β-lactamase enzymes.[10]

Caption: Integration of the side chain into the cephalosporin core.

Section 4: Comprehensive Structural Elucidation

Unambiguous confirmation of the molecular structure requires a synergistic approach, employing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The hydrobromide salt form will cause a general downfield shift of proton signals compared to the free base due to the electron-withdrawing effect of the protonated ring.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment and Rationale |

| Methyl (Ester) | ~3.65 (s, 3H) | ~52.0 | Singlet integrating to 3 protons, characteristic of a methyl ester. |

| Methylene | ~3.80 (s, 2H) | ~35.0 | Singlet integrating to 2 protons, adjacent to the electron-withdrawing ester and thiazole ring. |

| Thiazole C4-H | ~7.10 (s, 1H) | ~125.0 | A singlet for the lone proton on the thiazole ring. |

| Thiazole C5 | - | ~130.0 | Quaternary carbon attached to the acetate side chain. |

| Thiazole C2 | - | ~170.0 | Carbon of the aminothiazole group, significantly downfield due to attachment to two nitrogen atoms. |

| Amino (-NH₂) | ~9.0-9.5 (br s, 2H) | - | A broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and residual water. |

| Ester Carbonyl | - | ~171.0 | Characteristic chemical shift for an ester carbonyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition. Using Electrospray Ionization (ESI) in positive mode, the analysis will detect the protonated parent molecule (the cation).

Expected High-Resolution MS (HRMS) Data:

| Ion | Calculated m/z | Observed m/z | Rationale |

| [M+H]⁺ | 173.0434 | ~173.0434 | Mass of the organic cation (C₆H₉N₂O₂S⁺). This is the primary confirmation of the molecular formula of the free base. |

| [M-OCH₃]⁺ | 142.0201 | ~142.0201 | A common fragment corresponding to the loss of the methoxy radical from the ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Strong, Broad | N-H | Stretch (Amine) |

| 3100 - 3000 | Medium | C-H | Stretch (Aromatic/Alkene) |

| ~1735 | Strong, Sharp | C=O | Stretch (Ester) |

| ~1640 | Strong | C=N / C=C | Ring Stretch (Thiazole) |

| ~1550 | Strong | N-H | Bend (Amine) |

| ~1200 | Strong | C-O | Stretch (Ester) |

Section 5: Conclusion

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is more than a simple chemical; it is a validated and highly valuable building block in the synthesis of life-saving medicines. Its structure, centered on the privileged 2-aminothiazole scaffold, has been thoroughly characterized by a suite of modern analytical techniques. Understanding its synthesis, properties, and the potential liabilities of its core structure is essential for any scientist working in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to utilize this important intermediate effectively and safely in the pursuit of novel therapeutic agents.

Section 6: References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed, National Center for Biotechnology Information.

-

Application Notes and Protocols for the Synthesis of Cefditoren Pivoxil Derivatives. Benchchem.

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed, National Center for Biotechnology Information.

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).

-

Preparation method of cefditoren pivoxil. Google Patents.

-

Cefditoren pivoxil synthesis. ChemicalBook.

-

Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide. CymitQuimica.

-

Preparation method of cefditoren pivoxil. Google Patents.

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide [cymitquimica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 10. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a key intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the structural features of the molecule and their direct correlation with the observed spectral data. We will explore the theoretical underpinnings of the chemical shifts, multiplicities, and integration values for each proton environment. Furthermore, this guide presents a robust, field-proven protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The causality behind experimental choices is explained, grounding the practical steps in fundamental NMR theory to provide a self-validating methodology.

Part 1: The Molecule - Structure and Proton Environments

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (C₆H₉BrN₂O₂S) is a heterocyclic compound featuring a 2-aminothiazole core, a methyl acetate side chain at the 5-position, and a hydrobromide salt. The presence of the hydrobromide is crucial, as it protonates a basic site on the molecule—most likely the exocyclic amino group or the thiazole ring nitrogen—which significantly influences the electronic environment and, consequently, the ¹H NMR spectrum.

For the purpose of spectral assignment, we identify four distinct, non-equivalent proton environments in the molecule:

-

Hₐ: The three protons of the methyl ester group (-OCH₃).

-

Hₑ: The two protons of the methylene bridge (-CH₂-).

-

Hₑ: The single proton on the C4 position of the thiazole ring.

-

Hₙ: The protons of the amino/ammonium group (-NH₂/NH₃⁺).

Caption: Labeled proton environments for spectral assignment.

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed as a self-validating system to minimize artifacts and ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.[1][2] The hydrobromide salt enhances solubility in polar solvents.

-

Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the salt, and its ability to slow the exchange of labile N-H protons, often allowing them to be observed as distinct signals.[3][4] Deuterated chloroform (CDCl₃) can also be used, but may result in broader N-H signals.[5] The deuterated solvent provides the deuterium lock signal required for spectrometer stabilization.[6]

-

Dissolution & Filtration: Dissolve the sample completely in the solvent within a small vial. Vortex if necessary. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a small pipette packed with a tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[1][2][5] The final sample volume should be ~0.5-0.6 mL, corresponding to a height of about 4 cm in the tube.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference to calibrate the chemical shift scale to 0.00 ppm.[7]

-

-

NMR Spectrometer Setup & Acquisition:

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks. Poor shimming results in broad or distorted lineshapes.[6]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse ¹H experiment.

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

-

Acquisition Time: ~2-3 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons.

-

-

Caption: Experimental workflow for ¹H NMR analysis.

Part 3: Detailed Spectral Analysis and Interpretation

The ¹H NMR spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is predicted to show four distinct signals corresponding to the labeled proton environments. The hydrobromide salt induces downfield (deshielding) shifts, particularly for protons near the protonated site.

| Signal Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Hₐ | -OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H | Protons are deshielded by the adjacent electronegative oxygen atom. This range is characteristic of methyl esters.[7][8][9] |

| Hₑ | -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H | The methylene group is flanked by two electron-withdrawing groups: the thiazole ring and the carbonyl group, causing a significant downfield shift.[10] |

| Hₑ | Thiazole C4-H | 7.2 - 7.6 | Singlet (s) | 1H | As a proton on an aromatic heterocyclic ring, it resonates in the aromatic region. The specific value is influenced by the substituents and protonation state of the ring.[11] |

| Hₙ | -NH₂ / -NH₃⁺ | 8.0 - 9.5 | Broad Singlet (br s) | 2H or 3H | Labile protons with variable chemical shifts. Protonation by HBr causes a strong deshielding effect, moving the signal significantly downfield. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[3][12] |

In-Depth Signal Breakdown

-

Methyl Protons (Hₐ): This signal is expected to be a sharp singlet around 3.7 ppm, integrating to three protons. Its chemical shift is a classic reporter for the methyl ester functionality and is relatively insensitive to the protonation state of the rest of the molecule.[7][13] There are no adjacent protons, hence it appears as a singlet.

-

Methylene Protons (Hₑ): This singlet, integrating to two protons, is located in a highly deshielded environment. Its position between the aromatic thiazole ring and the carbonyl group places it further downfield than a typical alkyl proton. Like the methyl protons, it has no adjacent proton neighbors to couple with, resulting in a singlet.

-

Thiazole Proton (Hₑ): The lone proton on the thiazole ring is a key diagnostic signal. Thiazole is an aromatic system, and its protons typically resonate between 7.2 and 8.8 ppm.[11] The electron-donating amino group and the electron-withdrawing acetate side chain modulate its precise location. It appears as a singlet as there are no vicinal or geminal protons.

-

Amino/Ammonium Protons (Hₙ): This signal is the most variable. In the presence of HBr, the basic 2-amino group is likely protonated to form an ammonium salt (-NH₃⁺). This positive charge dramatically deshields the protons, shifting them far downfield. These protons are acidic and can exchange with residual water or with each other, which, along with coupling to nitrogen, leads to significant signal broadening.[3] A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the Hₙ signal will disappear or significantly diminish due to proton-deuterium exchange.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structure of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. The four predicted signals—two singlets in the alkyl region corresponding to the methyl and methylene groups, one singlet in the aromatic region for the thiazole proton, and a broad downfield signal for the ammonium protons—are fully consistent with the proposed structure. Careful application of the described experimental protocol is essential for obtaining high-quality, interpretable data. This guide provides the necessary framework for researchers to confidently acquire, analyze, and interpret the ¹H NMR spectrum of this important chemical entity, ensuring structural verification and purity assessment in a drug development pipeline.

References

-

ResearchGate. ¹H NMR spectrum of methyl acetate. [Link]

-

Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. [Link]

-

ResearchGate. Proton NMR of 100% Methyl Acetate. [Link]

-

ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds. [Link]

-

Samarra Journal of Pure and Applied Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

-

ACS Omega. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. [Link]

-

University of Regensburg. methyl acetate NMR spectrum. [Link]

-

The University of Queensland. and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. [Link]

-

KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Widener University. Sample Preparation for NMR. [Link]

-

Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

University College London. NMR Sample Preparation. [Link]

-

SpringerLink. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. [Link]

-

SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

McMaster University. NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Wikipedia. Thiazole. [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. How To [chem.rochester.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. methyl acetate [chem.purdue.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thiazole - Wikipedia [en.wikipedia.org]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 13C NMR Spectral Data for Aminothiazole Derivatives

Introduction

The aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Its prevalence in pharmaceuticals necessitates robust and reliable analytical methods for structural elucidation and characterization. Among these, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive technique providing invaluable insights into the molecular framework of aminothiazole derivatives.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the 13C NMR spectral data of aminothiazole derivatives, moving beyond a simple catalog of chemical shifts to explain the underlying principles governing these values. By understanding the causality behind spectral features, researchers can more effectively utilize 13C NMR for structural verification, isomer differentiation, and the analysis of substituent effects.

Fundamental Principles of 13C NMR in the Context of Aminothiazoles

13C NMR spectroscopy probes the carbon backbone of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. In the aminothiazole ring, the presence of two different heteroatoms (nitrogen and sulfur) and the aromatic nature of the ring create a unique electronic landscape, resulting in characteristic chemical shift ranges for the three ring carbons: C2, C4, and C5.

The key factors influencing the 13C chemical shifts in aminothiazole derivatives are:

-

Hybridization: All three ring carbons are sp2 hybridized, placing their chemical shifts in the typical downfield region for aromatic and olefinic carbons.

-

Electronegativity of Heteroatoms: The nitrogen and sulfur atoms exert significant influence on the electron density of the adjacent carbon atoms. The imine-like nitrogen at position 3 is highly electronegative and strongly deshields the C2 and C4 carbons.

-

Mesomeric and Inductive Effects: The lone pair of electrons on the amino group at C2 and the heteroatoms within the ring participate in resonance, significantly affecting the electron distribution and, consequently, the chemical shifts. Substituents on the thiazole ring further modulate these effects.

Characteristic 13C NMR Chemical Shifts of the Aminothiazole Core

The 13C NMR spectrum of the parent 2-aminothiazole provides a fundamental reference for understanding the spectra of its derivatives. The chemical shifts for the ring carbons are well-established and serve as a basis for assigning the spectra of more complex analogues.

| Carbon Atom | Typical Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |

| C2 | ~169 |

| C4 | ~139 |

| C5 | ~108 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative average from various sources.

The C2 carbon, bonded to three heteroatoms (two nitrogens and a sulfur), is the most deshielded and appears furthest downfield. The C4 carbon, adjacent to the imine nitrogen, is also significantly deshielded. In contrast, the C5 carbon is the most shielded of the ring carbons, appearing at the highest field.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following protocol is a self-validating system designed to ensure reliable and reproducible results for aminothiazole derivatives.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Purity: Ensure the aminothiazole derivative is of high purity to avoid signals from impurities complicating the spectrum.

-

Mass: Weigh approximately 10-50 mg of the compound. The natural abundance of 13C is low (~1.1%), so a higher concentration is generally required compared to 1H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The most common solvents for aminothiazole derivatives are Deuterated Dimethyl Sulfoxide (DMSO-d6) and Deuterated Chloroform (CDCl3).

-

Causality: DMSO-d6 is an excellent choice for a wide range of aminothiazole derivatives due to its high polarity and ability to dissolve both polar and non-polar compounds. CDCl3 is suitable for less polar derivatives. The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.[2]

-

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing or inversion.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 300 MHz. Higher field strengths will provide better signal dispersion and sensitivity.

-

Tuning and Matching: Before acquisition, ensure the probe is properly tuned to the 13C frequency and matched to the impedance of the instrument. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.

-

Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample volume. This is critical for obtaining sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.[3]

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is often sufficient for a moderately concentrated sample.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate. For quantitative measurements, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Proton Decoupling: Employ broadband proton decoupling to collapse the carbon signals into singlets, which simplifies the spectrum and improves the signal-to-noise ratio.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak. For DMSO-d6, the central peak of the septet is at 39.52 ppm. For CDCl3, the triplet is at 77.16 ppm.

-

Workflow for 13C NMR Analysis of Aminothiazole Derivatives

The Influence of Substituents on 13C NMR Chemical Shifts

Substituents on the aminothiazole ring, particularly at the C4 and C5 positions, can cause significant changes in the 13C NMR chemical shifts. These changes, known as substituent-induced chemical shifts (SCS), provide valuable information about the electronic properties of the substituents and their interaction with the thiazole ring.

General Trends

-

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl groups, generally cause a downfield shift (deshielding) of the carbon atoms they are attached to and other carbons in the ring due to the withdrawal of electron density.

-

Electron-Donating Groups (EDGs): EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, typically cause an upfield shift (shielding) of the attached carbon and other ring carbons by increasing the electron density through inductive and/or mesomeric effects.

Positional Effects of Substituents

The magnitude and direction of the chemical shift change depend on the nature of the substituent and its position on the thiazole ring.

Substituents at C4:

-

An electron-donating group (e.g., -CH3) at C4 will shield C4 and, to a lesser extent, C2 and C5.

-

An electron-withdrawing group (e.g., a phenyl ring) at C4 will deshield C4 and have a more complex effect on C2 and C5, influenced by both inductive and mesomeric effects.

Substituents at C5:

-

An electron-donating group at C5 will primarily shield C5 and C4.

-

An electron-withdrawing group (e.g., -Br) at C5 will deshield C5 and can also influence the chemical shifts of C4 and C2.

Tabulated 13C NMR Data for Selected Aminothiazole Derivatives

The following table summarizes the 13C NMR chemical shifts for a selection of aminothiazole derivatives, illustrating the effects of different substituents. All data is in ppm relative to TMS.

| Compound | Substituent(s) | C2 | C4 | C5 | Solvent | Reference |

| 2-Aminothiazole | None | 169.2 | 139.0 | 108.1 | DMSO-d6 | [4] |

| 2-Amino-4-methylthiazole | 4-CH3 | 167.9 | 148.9 | 106.1 | DMSO-d6 | [5] |

| 2-Amino-5-bromothiazole | 5-Br | 170.1 | 142.1 | 96.5 | DMSO-d6 | [6] |

| 2-Amino-4-phenylthiazole | 4-Ph | 168.8 | 150.2 | 101.9 | DMSO-d6 | [7] |

| 2-Amino-4-(4-chlorophenyl)thiazole | 4-(4-Cl-Ph) | 169.1 | 148.9 | 102.8 | DMSO-d6 | [8] |

Visualizing Electronic Effects of Substituents

The electronic effects of substituents on the aminothiazole ring can be visualized by considering their influence on the electron density.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

IR spectroscopy of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of more complex pharmaceutical agents.[][2][3][4] Its structure combines a reactive 2-aminothiazole core with an ester functional group, making it a versatile intermediate. For researchers and drug development professionals, confirming the identity, purity, and structural integrity of such intermediates is paramount.

Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide offers an in-depth exploration of the IR spectroscopic analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, moving beyond a simple peak list to explain the causality behind experimental choices and spectral interpretation.

Theoretical Framework: Understanding the Vibrational Landscape

The IR spectrum of this molecule is a composite of absorptions from its distinct functional moieties: the protonated 2-aminothiazole ring, the methyl acetate side chain, and the hydrobromide counter-ion. The protonation of the exocyclic amino group to form an ammonium salt is a critical feature that profoundly influences the spectrum.

1. The Protonated 2-Aminothiazole Core: In its hydrobromide salt form, the basic 2-amino group is protonated to an ammonium group (-NH₃⁺). This transformation is the most significant factor influencing the N-H stretching region. Instead of the sharp, distinct symmetric and asymmetric stretches of a primary amine (~3400-3200 cm⁻¹), we expect a very broad and strong absorption band, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[5][6] This broadening is due to extensive hydrogen bonding between the N⁺-H groups and the bromide anion (Br⁻), as well as other acceptor atoms in the crystal lattice. Within the thiazole ring itself, the C=N and C=C stretching vibrations are expected in the 1650-1500 cm⁻¹ region.[7][8] Protonation can slightly shift these bands by altering the electron distribution within the heterocyclic system.

2. The Methyl Acetate Moiety: This portion of the molecule contributes several highly characteristic and reliable peaks.

-

Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to one of the strongest and sharpest absorption bands in the entire spectrum, typically found in the 1750-1735 cm⁻¹ range.[9][10] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch is typically found around 1300-1200 cm⁻¹, while the O-CH₃ stretch appears around 1150-1000 cm⁻¹.[11] These bands are usually strong and are valuable for confirming the ester functionality.

-

Aliphatic C-H Stretches: The methyl (-CH₃) and methylene (-CH₂) groups will produce absorption bands in the 3000-2850 cm⁻¹ region.[9] These are often seen as sharp peaks superimposed on the broader N⁺-H absorption.

Diagram 1: Annotated Molecular Structure

Caption: Key functional groups and their expected IR vibrational regions.

Experimental Protocol: A Self-Validating Methodology

The quality of an IR spectrum is critically dependent on meticulous sample preparation. As a hydrobromide salt, the compound is potentially hygroscopic. All handling should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent atmospheric moisture from contaminating the sample, which would introduce a broad O-H absorption band around 3400 cm⁻¹ and potentially degrade the salt plates.[12]

Method 1: Potassium Bromide (KBr) Pellet Technique (Primary Method)

This method is the gold standard for obtaining high-resolution spectra of solid samples.[13][14]

Step-by-Step Protocol:

-

Drying: Gently dry the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) for 1-2 hours to remove any residual moisture. Simultaneously, dry spectroscopic grade KBr powder, which is also hygroscopic.

-

Grinding: In a dry agate mortar and pestle, place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

-

Mixing & Homogenization: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 microns) to minimize light scattering (the Christiansen effect) and produce a fine, homogenous powder.[15]

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Trustworthiness Check: A high-quality KBr pellet should be clear and transparent. If it appears cloudy or opaque, it indicates insufficient grinding, poor mixing, or moisture contamination, which will result in a sloping baseline and broadened, poorly resolved peaks.

Method 2: Attenuated Total Reflectance (ATR) Technique (Alternative Method)

ATR is a rapid alternative that requires minimal sample preparation.[14][16]

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal (commonly diamond) is clean. With the pressure arm down, perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.

-

Analysis: Collect the spectrum.

Causality Note: While faster, ATR spectra can sometimes differ slightly from transmission (KBr) spectra. Peak intensities may vary, and peak positions can shift slightly due to the different physics of the measurement. For archival or regulatory purposes, the KBr method is often preferred.

Diagram 2: Experimental Workflow for KBr Pellet Preparation

Caption: Step-by-step workflow for the KBr pellet method.

Spectral Analysis and Interpretation

The following table outlines the expected absorption bands for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. This represents a predictive analysis based on established group frequencies from authoritative sources.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Rationale |

| 3200–2500 | Strong, Broad | N⁺-H Stretching | Characteristic of an ammonium salt involved in strong hydrogen bonding with the Br⁻ anion.[5][6] The breadth covers the entire region. |

| 3150–3050 | Medium, Sharp | C-H Stretching (Thiazole ring) | Aromatic-like C-H stretches from the heterocyclic ring, often appearing as small, sharp peaks on the shoulder of the N⁺-H band. |

| 3000–2850 | Medium, Sharp | C-H Stretching (Aliphatic) | Asymmetric and symmetric stretches from the -CH₂- and -O-CH₃ groups of the acetate moiety.[9] |

| 1750–1735 | Very Strong, Sharp | C=O Stretching (Ester) | Key diagnostic peak. A powerful, sharp absorption confirming the presence of the ester carbonyl group.[9][11][17] |

| 1640–1600 | Medium-Strong | C=N Stretching (Thiazole ring) | Endocyclic imine stretch, characteristic of the thiazole heterocycle.[7][8] |

| 1600–1550 | Medium | N⁺-H Bending | Asymmetric bending (scissoring) vibration of the -NH₃⁺ group. |

| 1560–1520 | Medium-Weak | C=C Stretching (Thiazole ring) | Aromatic-like ring stretching vibration.[7] |

| 1470–1430 | Medium | C-H Bending (Aliphatic) | Scissoring and bending vibrations from the -CH₂- and -CH₃ groups.[11] |

| 1300–1200 | Strong | C-O Stretching (C(=O)-O) | Strong, characteristic stretch for the ester group, often appearing as a prominent band in the fingerprint region.[9] |

| 1150–1000 | Strong | C-O Stretching (O-CH₃) | The second strong C-O stretch from the ester linkage, confirming the methyl ester specifically.[11] |

| 750–650 | Medium-Weak | C-S Stretching | Thiazole ring C-S bond vibration. This band can be weak and difficult to assign definitively without comparative analysis.[7] |

Diagram 3: Logical Map of Spectral Regions

Caption: Correlation of IR spectrum regions with molecular vibrations.

Conclusion

The infrared spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is rich with structural information. The most definitive features for confirmation are the exceptionally strong and sharp ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the very broad N⁺-H stretch from the ammonium salt between 3200-2500 cm⁻¹. The combination of these features, along with the strong C-O ester bands in the fingerprint region and the characteristic C=N/C=C ring vibrations, provides a robust and self-validating system for identifying the compound and assessing its purity. By understanding the theoretical underpinnings and adhering to a meticulous experimental protocol, researchers can confidently leverage FTIR spectroscopy as a cornerstone of quality control in the synthesis and development of thiazole-based pharmaceutical agents.

References

-

THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Science Publishing. Available from: [Link]

-

Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Scientific Research Publishing. Available from: [Link]

-

Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. Available from: [Link]

-

Solved Below is an infrared spectrum of methyl acetate. The | Chegg.com. Chegg. Available from: [Link]

-

Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Royal Society Publishing. Available from: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]

-

FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. ResearchGate. Available from: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health (NIH). Available from: [Link]

-

Sample preparation for FT-IR. University of the West Indies. Available from: [Link]

-

Acetic acid, methyl ester. NIST WebBook. Available from: [Link]

-

infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Doc Brown's Chemistry. Available from: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available from: [Link]

-

Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. International Journal of ChemTech Research. Available from: [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]

-

(PDF) Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. ResearchGate. Available from: [Link]

-

What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample. Kintek Solution. Available from: [Link]

-

Infrared Spectrum of Hydrobromic Aid. National Institutes of Health (NIH). Available from: [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available from: [Link]

-

Use of the FT-IR Spectrometer. University of Wisconsin-River Falls. Available from: [Link]

-

Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. MDPI. Available from: [Link]

-

FTIR spectra of dextromethorphan, Amberlite IRP69, physical mixture and drug resinate. ResearchGate. Available from: [Link]

-

FTIR spectra of (A) SSF, (B) dextromethorphan HBr, (C) Pharmaburst V R , and (D) physical mixture. ResearchGate. Available from: [Link]

-

The infrared spectra of theobromine salts. Canadian Science Publishing. Available from: [Link]

-

methyl 2-(2-amino-1, 3-thiazol-5-yl)acetate hydrobromide, min 97%, 1 gram. CP Lab Safety. Available from: [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health (NIH). Available from: [Link]

Sources

- 2. Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. universalprint.org [universalprint.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. Solved Below is an infrared spectrum of methyl acetate. The | Chegg.com [chegg.com]

Mass spectrometry analysis of thiazole compounds

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Thiazole Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mass spectrometric analysis of thiazole-containing compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. We will delve into the core principles of ionization, the intricacies of fragmentation patterns, and the robust application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for both structural elucidation and quantitative analysis.

The Central Role of Mass Spectrometry in Thiazole Analysis